molecular formula C4H10N2O2S B1369261 Pyrrolidine-1-sulfonamide CAS No. 4108-88-7

Pyrrolidine-1-sulfonamide

Katalognummer B1369261
CAS-Nummer: 4108-88-7
Molekulargewicht: 150.2 g/mol
InChI-Schlüssel: LPPOVVJDAVMOET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidine-1-sulfonamide is a compound with the molecular formula C4H10N2O2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for Pyrrolidine-1-sulfonamide are not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-sulfonamide is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The InChI key for Pyrrolidine-1-sulfonamide is LPPOVVJDAVMOET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pyrrolidine-1-sulfonamide has a molecular weight of 150.20 g/mol . Other physical and chemical properties specific to Pyrrolidine-1-sulfonamide are not available in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine-1-Sulfonamide: A Comprehensive Analysis of Scientific Research Applications: Pyrrolidine-1-sulfonamide is a compound that has garnered interest in various scientific research fields due to its structural significance and functional versatility. Below are six distinct applications of this compound, each detailed in its own section.

Pharmacotherapy

Pyrrolidine derivatives have shown promise in pharmacotherapy. For instance, they have been implicated in modulating neurotransmitter release in the brain, which can affect seizure susceptibility and other neurological conditions .

Drug Discovery

The pyrrolidine scaffold is versatile in drug discovery, particularly for designing molecules with target selectivity. It has been used to create novel compounds with potential therapeutic applications in treating autoimmune diseases .

Asymmetric Synthesis

Chiral pyrrolidine-based sulfonamides, including Pyrrolidine-1-sulfonamide, are utilized in asymmetric synthesis to promote reactions like the direct aldol reaction or conjugate additions, which are pivotal in creating optically active compounds .

Organocatalysis

Ionic liquid-supported (S)-pyrrolidine sulfonamide has been applied as an organocatalyst for Michael addition reactions, showcasing the compound’s utility in facilitating chemical transformations .

Eigenschaften

IUPAC Name

pyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOVVJDAVMOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577110
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-sulfonamide

CAS RN

4108-88-7
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine (3.37 g) and sulfamide (7.10 g) in 1,4-dioxane (110 ml) were heated at reflux for 24 h. The solvent was evaporated under reduced pressure and the resulting solid suspended in CHCl3. The suspension was filtered and the filtrate concentrated in vacuo to afford the subtitle compound as a white solid. Yield: 5.35 g.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-1-sulfonamide
Reactant of Route 2
Pyrrolidine-1-sulfonamide
Reactant of Route 3
Pyrrolidine-1-sulfonamide
Reactant of Route 4
Pyrrolidine-1-sulfonamide
Reactant of Route 5
Pyrrolidine-1-sulfonamide
Reactant of Route 6
Pyrrolidine-1-sulfonamide

Q & A

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of pyrrolidine-1-sulfonamide derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of pyrrolidine-1-sulfonamide derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within pyrrolidine-1-sulfonamide derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the pyrrolidine-1-sulfonamide scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify pyrrolidine-1-sulfonamide derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying pyrrolidine-1-sulfonamide derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of pyrrolidine-1-sulfonamide derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for pyrrolidine-1-sulfonamide derivatives?

A4: Interestingly, pyrrolidine-1-sulfonamide derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the pyrrolidine-1-sulfonamide scaffold and its potential application in developing treatments for various diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.